molecular formula C19H21N3O4S B2756729 2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1291873-92-1

2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2756729
CAS No.: 1291873-92-1
M. Wt: 387.45
InChI Key: AELSGOUZYGXOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide is recognized in chemical research as a potent, selective, and cell-active macrodomain inhibitor of PARP14, a mono-ADP-ribosyltransferase. Its primary research value lies in its utility as a chemical probe to investigate the role of PARP14 in cancer biology and immunology . PARP14 has been implicated in the regulation of macrophage immunometabolism, specifically by promoting the immunosuppressive M2 polarization that can facilitate tumor progression. By selectively inhibiting PARP14's catalytic activity, this compound enables researchers to disrupt this polarization and study the subsequent effects on the tumor microenvironment. This mechanism provides a powerful tool for probing ADP-ribosylation signaling pathways and for evaluating PARP14 as a potential therapeutic target in oncology, particularly in the context of immuno-oncology . Its selectivity profile makes it a superior tool for dissecting the specific functions of PARP14 apart from other PARP family members in complex biological systems.

Properties

IUPAC Name

2-[3-(2,3-dimethylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-12-5-4-6-14(13(12)2)22-18(24)17-15(7-10-27-17)21(19(22)25)11-16(23)20-8-9-26-3/h4-7,10H,8-9,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELSGOUZYGXOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O3SC_{19}H_{22}N_2O_3S, with a molecular weight of approximately 362.45 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H22N2O3SC_{19}H_{22}N_2O_3S
Molecular Weight362.45 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has indicated that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of thieno[3,2-d]pyrimidines showed potent activity against various bacterial strains and fungi. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell membrane integrity .

Anticancer Properties

Thieno[3,2-d]pyrimidines have been investigated for their anticancer potential. A related study identified apoptosis induction in cancer cells through the inhibition of tubulin polymerization. The compound's structure allows it to interact with cellular pathways that regulate cell growth and apoptosis . Specifically, compounds similar to this one have shown efficacy against breast cancer models with EC50 values in the nanomolar range .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class can inhibit key enzymes involved in DNA replication and repair.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, these compounds can effectively reduce tumor growth.
  • Antioxidant Activity : Some studies suggest that these compounds may also possess antioxidant properties that protect cells from oxidative stress .

Case Studies

  • Antimicrobial Activity Study
    • Objective : To evaluate the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives.
    • Method : In vitro testing against six bacterial strains and three fungal strains.
    • Results : Several derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL.
  • Anticancer Efficacy in Breast Cancer Models
    • Objective : To assess the anticancer potential of thieno[3,2-d]pyrimidine derivatives.
    • Method : Testing on T47D human breast cancer cells using high-throughput screening.
    • Results : Compounds demonstrated EC50 values as low as 0.004 µM, indicating strong potency in inducing apoptosis .

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine Derivatives

  • 2-[[3,4-Dihydro-4-oxo-3-(phenylmethyl)thieno[3,2-d]pyrimidin-2-yl]thio]-N-(3-methoxyphenyl)acetamide (CAS 451468-35-2): Shares the thieno[3,2-d]pyrimidin-4-one core but differs in substituents (benzyl at position 3 and 3-methoxyphenylacetamide at position 2). Higher molar mass (437.53 g/mol) and density (1.35 g/cm³) compared to the target compound, likely due to the benzyl group .
  • 2-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-N,N-bis-(2-hydroxyethyl)acetamide: Features a dihydrothienopyrimidine core with bis-hydroxyethyl substituents. Enhanced hydrophilicity due to hydroxyl groups, contrasting with the methoxyethyl group in the target compound .

Pyrimidinone-Based Acetamides

  • 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide: Pyrimidinone core with a thioether linkage and dichlorophenyl group. Higher melting point (230°C) and chlorine substituents likely increase electrophilic reactivity compared to the dimethylphenyl group in the target compound .
  • 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide: Thiazolidinedione core with nitro substitution. Exhibits hypoglycemic activity, suggesting divergent biological applications compared to thienopyrimidine derivatives .

Physicochemical Properties

Compound Name Core Structure Substituents Melting Point (°C) Solubility Indicators
Target Compound Thieno[3,2-d]pyrimidine dione 2,3-Dimethylphenyl, 2-methoxyethyl Not reported Moderate lipophilicity (predicted)
2-[[3,4-Dihydro-4-oxo-3-(phenylmethyl)thieno[3,2-d]pyrimidin-2-yl]thio]-N-(3-methoxyphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one Benzyl, 3-methoxyphenyl Not reported High density (1.35 g/cm³)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidinone Dichlorophenyl, methyl 230 Low polarity (Cl substituents)
2-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-N,N-bis-(2-hydroxyethyl)acetamide Dihydrothienopyrimidine Bis-hydroxyethyl Not reported High hydrophilicity (Rf = 0.4)

Q & A

Q. What synthetic routes and reaction conditions are critical for preparing this compound?

The synthesis typically involves multi-step reactions starting with the thieno[3,2-d]pyrimidine core. Key steps include alkylation or acylation to introduce the 2,3-dimethylphenyl and 2-methoxyethyl acetamide groups. Reaction conditions such as temperature (60–100°C), solvents (DMF, THF), and catalysts (e.g., K₂CO₃) are crucial for yield optimization. Purification often employs column chromatography or recrystallization, with reaction progress monitored via TLC .

Q. How is structural characterization performed for this compound?

Analytical techniques include ¹H/¹³C NMR to confirm substituent connectivity, HPLC for purity assessment (>95%), and mass spectrometry (HRMS or ESI-MS) to verify molecular weight. X-ray crystallography may resolve stereochemistry, while IR spectroscopy identifies functional groups like carbonyls (C=O at ~1667 cm⁻¹) .

Q. What preliminary biological assays evaluate this compound’s bioactivity?

Initial screens include:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) against bacterial/fungal strains.
  • Anticancer activity : Cell viability assays (MTT) on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

SAR analysis focuses on modifying substituents:

  • Thienopyrimidine core : Electron-withdrawing groups (e.g., Cl, F) enhance enzyme inhibition.
  • Acetamide side chain : Methoxyethyl improves solubility but may reduce membrane permeability.
  • 2,3-Dimethylphenyl : Bulky substituents increase steric hindrance, affecting target binding. Comparative studies with analogs (e.g., 3-chlorophenyl or fluorobenzyl derivatives) reveal activity trends .

Q. How to resolve contradictions in biological data across studies?

Contradictions may arise from impurities or assay variability. Mitigation strategies:

  • Reproduce synthesis : Ensure strict adherence to reaction conditions.
  • Purity validation : Use HPLC-MS to confirm >98% purity.
  • Assay standardization : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments .

Q. What in vitro models assess therapeutic potential in disease contexts?

  • Cancer : 3D tumor spheroids to mimic in vivo conditions.
  • Inflammation : LPS-induced cytokine release in macrophages.
  • Neurodegeneration : Aβ aggregation inhibition assays for Alzheimer’s .

Q. How are metabolic stability and pharmacokinetics evaluated preclinically?

  • Metabolic stability : Incubation with liver microsomes (human/rat) to measure half-life.
  • Plasma protein binding : Equilibrium dialysis to assess free fraction.
  • Caco-2 permeability : Predict oral bioavailability .

Q. What computational methods predict target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger to simulate binding to kinases (e.g., EGFR).
  • Molecular dynamics (MD) : GROMACS to evaluate binding stability over 100 ns simulations.
  • QSAR models : Predict bioactivity based on electronic/pharmacophore descriptors .

Q. What formulation strategies improve aqueous solubility?

  • Co-solvents : PEG-400 or cyclodextrins enhance solubility.
  • Prodrugs : Esterification of the acetamide group.
  • Nanoformulations : Liposomal encapsulation for targeted delivery .

Q. How is target engagement validated in cellular models?

  • CRISPR/Cas9 knockout : Confirm loss of activity in target-deficient cells.
  • Competitive binding : Use fluorescent probes (e.g., FITC-labeled analogs) in flow cytometry.
  • Western blotting : Monitor downstream signaling proteins (e.g., phosphorylated ERK) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.